molecular formula C14H26O2 B1585542 Citronellyl isobutyrate CAS No. 97-89-2

Citronellyl isobutyrate

Cat. No.: B1585542
CAS No.: 97-89-2
M. Wt: 226.35 g/mol
InChI Key: ZGPPERKMXSGYRK-UHFFFAOYSA-N
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Description

Citronellyl isobutyrate is an organic compound with the molecular formula C14H26O2 . It is an ester formed from citronellol and isobutyric acid. This compound is known for its sweet, fruity, and rose-like odor, making it a valuable ingredient in the fragrance and flavor industries .

Mechanism of Action

Target of Action

Citronellyl isobutyrate is a chemical compound used primarily as a flavor and fragrance agent

Mode of Action

It’s known to impart a fruity odor and flavor , suggesting it interacts with olfactory receptors, but the exact mechanism remains unclear.

Biochemical Pathways

This compound belongs to the class of organic compounds known as fatty alcohol esters . These are ester derivatives of a fatty alcohol.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a flavor and fragrance agent . It imparts a fruity odor and flavor, which suggests it interacts with olfactory receptors.

Biochemical Analysis

Biochemical Properties

Citronellyl isobutyrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be a substrate for esterases, which hydrolyze the ester bond to produce citronellol and isobutyric acid . These interactions are crucial for its metabolism and subsequent biological effects. The compound’s interaction with enzymes like esterases highlights its role in biochemical pathways involving ester hydrolysis.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how this compound impacts cellular functions and overall cell health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to certain proteins and enzymes, leading to either inhibition or activation of their functions. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bond to produce citronellol and isobutyric acid . These metabolites can further participate in various biochemical reactions, contributing to the compound’s overall metabolic profile. The involvement of this compound in these pathways highlights its role in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution. Understanding the subcellular localization of this compound is essential for elucidating its precise biological roles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellyl isobutyrate is typically synthesized through the direct esterification of citronellol with isobutyric acid. This reaction can be carried out under azeotropic conditions or by using isobutyric anhydride . The reaction conditions often involve heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuously removing the water formed during the esterification process. This can be achieved through azeotropic distillation, where a solvent like toluene is used to form an azeotrope with water, allowing its removal from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Citronellyl isobutyrate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into citronellol and isobutyric acid.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Citronellol and isobutyric acid.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Citronellyl isobutyrate has several applications in scientific research and industry:

Comparison with Similar Compounds

    Citronellyl acetate: Another ester of citronellol, known for its similar fruity and floral scent.

    Geranyl isobutyrate: An ester of geraniol with isobutyric acid, also used in fragrances and flavors.

    Linalyl isobutyrate: An ester of linalool with isobutyric acid, used for its floral aroma.

Uniqueness: Citronellyl isobutyrate is unique due to its specific combination of citronellol and isobutyric acid, which imparts a distinct sweet, fruity, and rose-like odor. This makes it particularly valuable in creating specific fragrance profiles that are lighter and more citrusy compared to other esters of citronellol .

Properties

IUPAC Name

3,7-dimethyloct-6-enyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,12-13H,6,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPPERKMXSGYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052652
Record name Citronellyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/rosy-fruity odour
Record name Citronellyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

249.00 °C. @ 760.00 mm Hg
Record name Citronellyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

miscible with alcohol, chloroform, ether, most fixed oils; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol)
Record name Citronellyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.870-0.880
Record name Citronellyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/281/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

97-89-2
Record name Citronellyl isobutyrate
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Record name Citronellyl isobutyrate
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Record name Citronellyl isobutyrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46148
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Record name Propanoic acid, 2-methyl-, 3,7-dimethyl-6-octen-1-yl ester
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Record name Citronellyl isobutyrate
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Record name 3,7-dimethyloct-6-enyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.379
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CITRONELLYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name Citronellyl isobutyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037228
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the potential mechanism of action of Citronellyl Isobutyrate in Type 2 Diabetes?

A: Based on molecular docking studies, this compound exhibits a strong binding affinity (-9.1 kcal/mol) to aldose reductase. [] This enzyme plays a crucial role in the polyol pathway, which is upregulated in hyperglycemic conditions and contributes to diabetic complications. Inhibiting aldose reductase could potentially mitigate these complications.

Q2: What are the major sources of this compound and how does its chemical profile vary?

A: this compound is a common constituent of essential oils found in various plant species. For example, it has been identified as a major component in Eugenia christmannii (14.24%) [], Daucus gracilis Steinh flowers (6.8%) [], and Damask rose (Rosa damascene Mill). [] The specific percentage can vary significantly depending on the plant species, extraction method, and geographical location.

Q3: How does the extraction method impact the yield and composition of essential oils containing this compound?

A: Research has shown that the extraction apparatus used can influence both the yield and chemical profile of essential oils. A study comparing stainless steel and copper distillation apparatus for extracting essential oil from Damask rose found differing yields and varying concentrations of this compound depending on the apparatus used. [] This highlights the importance of considering extraction methods when analyzing essential oil composition.

Q4: Has this compound demonstrated any other biological activities beyond its potential anti-diabetic properties?

A: Yes, research suggests that this compound may possess other interesting biological properties. For instance, essential oils rich in this compound, like those from Daucus gracilis Steinh flowers, have shown promising antimicrobial, insecticidal, and anti-inflammatory activities. [] Further research is needed to fully elucidate these effects and their underlying mechanisms.

Q5: How does the structure of this compound relate to its observed biological activity?

A: While specific structure-activity relationship (SAR) studies focusing on this compound are limited, computational docking studies provide some insights. Its interaction with the binding site of aldose reductase, a target for diabetic complications, suggests a potential link between its structure and this particular biological activity. [] Further research is needed to explore the impact of structural modifications on its activity, potency, and selectivity against various targets.

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